molecular formula C19H17F3N6O B2803380 N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1021059-61-9

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide

Numéro de catalogue B2803380
Numéro CAS: 1021059-61-9
Poids moléculaire: 402.381
Clé InChI: NNKRNTKVRDVGHX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H17F3N6O and its molecular weight is 402.381. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolism in Chronic Myelogenous Leukemia Patients N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide, identified as flumatinib, is an antineoplastic tyrosine kinase inhibitor under Phase I clinical trials in China for chronic myelogenous leukemia (CML). A study aimed to identify its metabolites in CML patients, revealing flumatinib's main metabolic pathways in humans, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, among others. The study highlights the importance of electron-withdrawing groups in facilitating amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine (Gong, Chen, Deng, & Zhong, 2010).

Histone Deacetylase Inhibition for Cancer Therapy Another compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), is described as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis. MGCD0103 has entered clinical trials, showing promise as an anticancer drug with significant antitumor activity in vivo (Zhou et al., 2008).

Inhibitor of Vascular Endothelial Growth Factor Receptor-2 Substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides were identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. One analogue demonstrated excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Development of Anti-tubercular Agents Research into substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra identified compounds with significant inhibitory concentrations. This work highlights the potential of these derivatives in shortening TB therapy (Srinivasarao et al., 2020).

Propriétés

IUPAC Name

N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O/c20-19(21,22)14-4-1-3-13(11-14)18(29)25-10-9-24-16-6-7-17(28-27-16)26-15-5-2-8-23-12-15/h1-8,11-12H,9-10H2,(H,24,27)(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKRNTKVRDVGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.